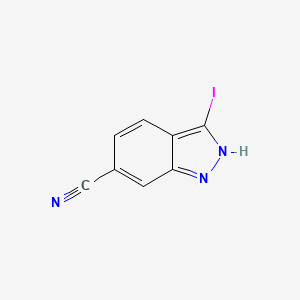

3-Iodo-1H-indazole-6-carbonitrile

Description

Historical Context and Significance of Indazole Scaffolds in Chemical Science

The study of indazole chemistry dates back to the work of Emil Fischer. nih.gov Historically, the synthesis and characterization of indazole and its derivatives have been a subject of considerable interest, leading to the development of numerous synthetic methodologies. nih.govconsensus.app The significance of the indazole scaffold lies in its bioisosteric relationship with indole, a common motif in biologically active compounds. nih.gov This similarity allows indazole-containing molecules to interact with biological systems, often exhibiting a wide range of pharmacological activities. researchgate.net The structural diversity and unique chemical properties of indazoles have cemented their importance as versatile building blocks in both organic and medicinal chemistry. researchgate.netresearchgate.net

The indazole nucleus is a cornerstone in the development of various therapeutic agents, with research highlighting its potential in creating treatments for a multitude of diseases. nih.govresearchgate.net The ongoing exploration of new synthetic routes and the functionalization of the indazole ring continue to expand its role in chemical science. nih.govpnrjournal.com

Prevalence of Indazole Core in Synthetic and Natural Products

While the indazole ring system is relatively rare in nature, a few alkaloids containing this scaffold have been isolated from plants of the Nigella genus, namely Nigellicine, Nigeglanine, and Nigellidine. pnrjournal.com However, the true prevalence of the indazole core is seen in the vast number of synthetic compounds developed for various applications.

In the pharmaceutical industry, the indazole moiety is a key component in a number of FDA-approved drugs. pnrjournal.com Notable examples include:

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. researchgate.net

Axitinib: Another potent tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma. researchgate.net

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.com

Benzydamine: A locally acting nonsteroidal anti-inflammatory drug with anesthetic and analgesic properties. researchgate.net

The indazole scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds for high-throughput screening, making it a popular choice in drug discovery programs. nih.govnih.gov Its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.netnih.gov

Overview of Indazole Tautomerism (1H-, 2H-, and 3H-Indazole) and its Implications in Research

A key feature of the indazole ring is its ability to exist in different tautomeric forms, which arises from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The three possible tautomers are 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. nih.govchemicalbook.com

1H-Indazole: This is the most thermodynamically stable and predominant tautomer. nih.govchemicalbook.comaustinpublishinggroup.com It possesses a benzenoid structure, contributing to its aromaticity and stability. nih.gov The majority of biologically active indazole derivatives exist in this form.

2H-Indazole: Also known as isoindazole, this tautomer has ortho-quinoid characteristics. nih.gov While less stable than the 1H-tautomer, 2H-indazoles are also significant in medicinal chemistry. researchgate.net The energy difference between the 1H and 2H tautomers is relatively small, and the equilibrium can be influenced by substitution patterns on the ring. chemicalbook.comaustinpublishinggroup.com

3H-Indazole: This tautomer lacks heteroaromatic properties and is consequently very rare. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOUXROKRKPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694599 | |

| Record name | 3-Iodo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906000-39-3 | |

| Record name | 3-Iodo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-indazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Compound: 3 Iodo 1h Indazole 6 Carbonitrile

Direct Synthesis Approaches to this compound

The direct synthesis of this compound can be approached through various strategies, primarily revolving around multi-step sequences where each functional group is introduced in a controlled manner.

While one-pot syntheses that combine multiple reaction steps into a single operation are highly efficient, a specific one-pot protocol for this compound is not extensively documented in the literature. However, copper-mediated one-pot syntheses have been successfully developed for related 2,3-dihydro-1H-indazole heterocycles, which can achieve moderate to good yields (55%–72%). nih.govnih.govresearchgate.net These methods often involve an intramolecular coupling of a hydrazine (B178648) derivative onto an aromatic ring. nih.gov A hypothetical one-pot strategy for this compound could involve a tandem reaction, but multi-step routes remain the more established approach.

Multi-step synthesis provides a logical and controllable pathway to this compound. This typically involves the sequential introduction of the iodo and carbonitrile functionalities onto a pre-formed indazole ring or constructing the indazole ring from an already substituted benzene (B151609) derivative.

The choice of starting material is critical and dictates the subsequent synthetic steps. Several viable precursors can be considered for the synthesis of this compound.

A common strategy involves beginning with an indazole that is already substituted at the 6-position with a group that can be converted into a nitrile, such as a halogen. For instance, 6-bromo-1H-indazole is a commercially available starting material that can undergo subsequent iodination and cyanation. rsc.org Alternatively, one could start with 6-iodo-1H-indazole, which can be synthesized from 6-bromoindazole in high yield. chemicalbook.com Another potential precursor is 1H-indazole-6-carboxylic acid, which can be converted to the nitrile.

The table below summarizes potential starting materials and their relevance.

| Starting Material | Rationale for Use |

| 6-Bromo-1H-indazole | Commercially available; the bromo group can be converted to a nitrile via cyanation. The indazole ring can then be iodinated. rsc.org |

| 6-Iodo-1H-indazole | Can be synthesized from 6-bromoindazole; requires introduction of the carbonitrile group. chemicalbook.compatsnap.com |

| 1H-Indazole-3-carboxylic acid | A well-known indazole derivative that can be functionalized. sioc-journal.cngoogle.comsemanticscholar.org |

| 6-Nitro-1H-indazole | The nitro group can be reduced to an amine, which can then be converted to a nitrile via the Sandmeyer reaction. The N-protected version, 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is also a known compound. bldpharm.comsigmaaldrich.com |

The introduction of iodine at the C3 position of the indazole ring is a key transformation.

The C3 position of the 1H-indazole ring is susceptible to electrophilic halogenation. Iodination is most frequently accomplished using molecular iodine (I₂) under basic conditions. chim.it This reaction is typically performed on unprotected indazoles. The use of a base, such as potassium hydroxide (B78521) (KOH), and a polar solvent like dimethylformamide (DMF) facilitates the reaction, leading to good yields of the 3-iodoindazole product. chim.itmdpi.com This method is general and has been applied to various indazole derivatives, including those with existing substituents like bromo or methoxy (B1213986) groups on the benzene ring. chim.it

The following table outlines typical conditions for the C3-iodination of indazoles.

| Reagents | Solvent | Temperature | Notes | Reference(s) |

| Iodine (I₂), Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Room Temperature | A common and effective method for C3-iodination. | chim.itmdpi.com |

| Iodine (I₂), Potassium Hydroxide (KOH) | Dioxane | Not specified | Used for the quantitative iodination of 5-methoxyindazole. | chim.it |

| Iodine (I₂), Potassium Carbonate (K₂CO₃) | N-methylpyrrolidone (NMP) | Not specified | An alternative base and solvent system. | chim.it |

The carbonitrile group (-C≡N) can be introduced at the C6 position of the indazole ring through several methods, most notably through palladium-catalyzed cyanation reactions.

A highly effective and less toxic method for introducing a nitrile group onto an aromatic ring is through palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as the cyanide source. orgsyn.org This approach avoids the use of more acutely toxic reagents like KCN or NaCN. The reaction is typically performed on a halo-indazole, such as a 3-iodo-6-bromo-1H-indazole intermediate. The process involves a palladium catalyst, such as allylpalladium(II) chloride dimer, and a specialized ligand like Xantphos to facilitate the catalytic cycle. The reaction is carried out in a solvent mixture, such as dimethylacetamide (DMAc) and water, at elevated temperatures. orgsyn.org This transformation has been successfully used to convert 3-iodo-1H-indazole into 1H-indazole-3-carbonitrile in high yield. orgsyn.org

Key components for the palladium-catalyzed cyanation are listed below.

| Component | Specific Reagent | Purpose | Reference(s) |

| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) | Provides the cyanide (-CN) group; a less toxic alternative to KCN/NaCN. | orgsyn.org |

| Catalyst | Allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂) | The palladium source for the catalytic cycle. | orgsyn.org |

| Ligand | Xantphos | A bulky phosphine (B1218219) ligand that stabilizes the palladium catalyst and promotes the reaction. | orgsyn.org |

| Solvent | Dimethylacetamide (DMAc), Water | The reaction medium. | orgsyn.org |

Introduction of the Carbonitrile Moiety

General Synthetic Strategies for 1H-Indazoles

Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination

A novel and efficient method for constructing the 1H-indazole ring system involves a silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.orgacs.orgnih.govelsevierpure.com This process is particularly effective for creating a diverse range of 1H-indazoles, including those with substituents at the 3-position that are otherwise challenging to synthesize. nih.govacs.orgacs.orgnih.govelsevierpure.com The reaction is believed to proceed through a single electron transfer (SET) mechanism, facilitated by the Ag(I) oxidant. nih.govacs.orgacs.orgnih.govelsevierpure.com

This synthetic route has proven successful for producing 1H-indazoles bearing various functional groups such as amides, ketones, esters, olefins, aryls, and even trifluoromethyl groups at the 3-position. acs.orgacs.org Mechanistic studies, including the use of radical scavengers like TEMPO, BHT, and DPE, suggest the involvement of a radical intermediate in the amination process. acs.org The efficiency of the reaction can be significantly diminished in the presence of these scavengers, supporting the proposed radical pathway. acs.org

Table 1: Examples of 1H-Indazoles Synthesized via Silver(I)-Mediation

| Compound | Name | Notes |

| 4a | Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | White solid. acs.org |

| 2g | Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | White solid. acs.org |

Transition Metal-Free Annulation/Cascade Reactions (e.g., Benzyne Chemistry)

Transition metal-free methods provide an alternative pathway to indazole synthesis. One notable example involves the [3+2] cycloaddition of diazomethanes with benzyne. nih.gov Additionally, innovative cascade reactions have been developed for the synthesis of 2H-indazole derivatives. nih.gov One such one-pot, multi-component method allows for the stereoselective preparation of substituted 2H-indazole analogues, emphasizing economic and environmental advantages by reducing waste. nih.gov

Recent advancements have also demonstrated the synthesis of 1H-indazoles from the reaction of N-tosylhydrazones with nitroaromatic compounds. This method produces a variety of substituted indazoles, including those with nitrile and trifluoromethyl groups.

Table 2: Examples of Indazoles Synthesized via Transition Metal-Free Methods

| Compound | Name | Notes |

| - | 3-Phenyl-1H-indazole-6-carbonitrile | Pale yellow oil. rsc.org |

| - | 3-Phenyl-6-(trifluoromethyl)-1H-indazole | Pale yellow solid. rsc.org |

| - | Ethyl 3-phenyl-1H-indazole-6-carboxylate | White solid. rsc.org |

Heterogeneous Single-Atom Platinum Catalysis for 1H-Indazole Scaffolds

A significant advancement in catalysis, the use of heterogeneous single-atom catalysts (SACs) offers ultra-high performance-to-metal ratios. thieme.de Specifically, platinum single atoms anchored on defect-rich cerium oxide nanorods (Pt1/CeO2) have been shown to be exceptionally effective for the E-selective hydrogenation of α-diazoesters. thieme.de This reaction, using ammonia (B1221849) borane (B79455) as a hydrogen source, yields a wide array of E-α-hydrazone esters, which are crucial precursors for 1H-indazoles. thieme.deosti.gov

This catalytic system is noteworthy for its ability to operate under mild conditions, tolerate various reducible functional groups, and maintain stability due to the cerium oxide support. thieme.de The development of stable SAC systems that can promote the stereoselective generation of N-H hydrazone esters is a key step toward the efficient synthesis of medicinally important 1H-indazole compounds. thieme.de This approach addresses the challenge of synthesizing stereodefined and unprotected E-α-hydrazone esters, which is often difficult with conventional methods. thieme.de The promise of SACs lies in their potential to lower the demand for precious platinum group metals by maximizing their efficiency and enabling novel, stable catalytic pathways. youtube.com

Synthesis of Key Precursors and Intermediates to this compound

The synthesis of the target compound, this compound, relies on the preparation of several key precursors and intermediates. These synthetic steps are foundational to building the final molecular architecture.

Synthesis of 3-Iodo-1H-indazole-6-carboxylic Acid and its Esters

The preparation of 1H-indazole-3-carboxylic acid and its derivatives is a critical step. One practical method involves starting from the corresponding derivatives of 2-nitrophenylacetic acid. semanticscholar.org Another approach is the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates using diazotization reagents, which is noted for its operational simplicity and high yields. sioc-journal.cn The synthesis of 1H-indazole-3-carboxylic acid can also be achieved through the ring opening of isatin, followed by diazotization and reductive cyclization. chemicalbook.comgoogle.com

The iodination of the indazole ring is a subsequent key transformation. For instance, 6-bromo-1H-indazole can be iodinated at the 3-position using iodine and potassium hydroxide in DMF. rsc.org

Table 3: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Nitrophenylacetic acid derivatives | Fe, IPA, aq. NH4Cl; then NaNO2, AcOH | 1H-Indazole-3-carboxamides and -carboxylates | - | semanticscholar.org |

| o-Aminobenzacetamides/o-aminobenzacetates | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | High | sioc-journal.cn |

| Isatin | 1. aq. NaOH; 2. Diazotization; 3. Reduction/Cyclization | 1H-Indazole-3-carboxylic acid | - | chemicalbook.comgoogle.com |

Synthesis of 1H-Indazole-6-carbonitrile Precursors

1H-Indazole-6-carbonitrile is a versatile intermediate in pharmaceutical research. chemimpex.com Its synthesis can be approached through various routes. A common strategy involves the cyclization of appropriately substituted phenyl precursors. For example, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) can yield 3-aminoindazole, which can be further modified. chemicalbook.com The cyanation of a halogenated indazole precursor is another key method. For instance, 3-iodo-1H-indazole can be reacted with a cyanide source in the presence of a palladium catalyst to afford 1H-indazole-3-carbonitrile. orgsyn.org

Synthesis of 3-Iodo-1H-indazole

The direct iodination of 1H-indazole is a straightforward method to produce 3-iodo-1H-indazole. This reaction is typically carried out by treating indazole with iodine in the presence of a base like potassium hydroxide in a solvent such as DMF. mdpi.com This method provides the desired product in good yield. mdpi.com The resulting 3-iodo-1H-indazole is a valuable intermediate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position. mdpi.com For example, it can be coupled with aryl boronic acids to synthesize 3-aryl-1H-indazoles. mdpi.com

Table 4: Characterization Data for 3-Iodo-1H-indazole

| Property | Value |

| Appearance | White solid |

| Melting Point | 90–92 °C |

| IR (KBr, cm⁻¹) | 3311 (NH), 3046 (ArCH), 1650, 1596, 1558 (ArC=C), 1415 (C=N), 771 (C-I) |

| ¹H NMR (500 MHz, CDCl₃) δ | 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, J = 10 Hz, 1H, Ar-H) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 138.6, 132.8, 130.7, 128.9, 126.7, 122.0 |

| HRMS (ESI m/z) | 244.9 [M+H]⁺ |

| Data from reference mdpi.com |

Synthesis of 1H-Indazole-3-carbonitrile

The synthesis of 1H-indazole-3-carbonitrile, a closely related analog to the title compound, is well-documented, with palladium-catalyzed cyanation being a prominent method. A notable procedure involves the reaction of 3-iodo-1H-indazole with a cyanide source. orgsyn.org Historically, various cyanide reagents like potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂) have been employed in palladium-catalyzed cyanations. However, concerns regarding the high toxicity of these reagents, coupled with requirements for harsh reaction conditions and low catalyst turnover numbers, have driven the search for alternatives. orgsyn.org

A more recent and practical approach utilizes potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic and more stable cyanide source. orgsyn.org This method provides a robust pathway to 1H-indazole-3-carbonitrile. The synthesis is typically performed by reacting 3-iodo-1H-indazole with potassium ferrocyanide in the presence of a palladium catalyst and a suitable ligand, such as Xantphos, in a solvent mixture like dimethylacetamide (DMAc) and water. This reaction proceeds under heated conditions to afford the desired product in high yield and purity. orgsyn.org

A detailed example of this palladium-catalyzed cyanation is outlined below:

| Reagents & Conditions | Role/Function | Outcome | Reference |

| Starting Material | 3-Iodo-1H-indazole | The substrate containing the iodine leaving group. | orgsyn.org |

| Cyanide Source | Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) | Provides the nitrile (CN) group; a less toxic alternative to KCN/NaCN. | orgsyn.org |

| Catalyst System | [PdCl(C₃H₅)]₂ (catalyst) and Xantphos (ligand) | Facilitates the carbon-carbon bond formation between the indazole and the cyanide. | orgsyn.org |

| Solvent | Dimethylacetamide (DMAc) and Water | The reaction medium. | orgsyn.org |

| Temperature | 95 °C | Provides the necessary energy for the reaction to proceed efficiently. | orgsyn.org |

| Yield | 96% | High conversion to the desired product, 1H-Indazole-3-carbonitrile. | orgsyn.org |

This synthetic route highlights a significant improvement in the preparation of indazole-3-carbonitriles by avoiding highly toxic reagents while maintaining excellent efficiency. orgsyn.org

Regioselectivity and Stereoselectivity in Synthesis of Indazole Derivatives

The synthesis of indazole derivatives often presents challenges related to regioselectivity and stereoselectivity due to the presence of multiple reactive sites on the indazole ring.

Regioselectivity

Direct alkylation or acylation of the 1H-indazole scaffold can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.govbeilstein-journals.org The outcome is highly dependent on reaction conditions and the electronic and steric properties of substituents on the indazole ring. nih.gov

N-1 vs. N-2 Alkylation: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control can be manipulated to favor one isomer over the other. A systematic study using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) for N-alkylation revealed a strong preference for the N-1 product for many substituted indazoles. nih.gov For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide substituents showed greater than 99% N-1 regioselectivity. nih.gov Conversely, electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me), conferred excellent N-2 regioselectivity (≥ 96%). nih.gov DFT calculations have been used to rationalize these outcomes, suggesting that chelation between the cation (e.g., Na⁺) and the N-2 nitrogen and a C-3 substituent can direct the electrophile to the N-1 position. beilstein-journals.org

C-3 Functionalization: While the nitrogen atoms are the most common sites for alkylation, methods for direct C-3 functionalization have also been developed. These are rarer due to the lower nucleophilicity of the C-3 position. nih.gov An "umpolung" or polarity reversal strategy has been employed, where N-(benzoyloxy)indazoles are used as electrophilic indazole precursors. nih.govmit.edu This allows for a highly C-3 selective allylation reaction using copper hydride (CuH) catalysis. nih.govmit.edu

The following table summarizes the factors influencing regioselectivity in indazole synthesis:

| Reaction Type | Conditions/Substituents | Predominant Isomer | Rationale | References |

| N-Alkylation | NaH in THF; C-3 electron-donating/bulky groups | N-1 | Thermodynamic stability; potential chelation directing to N-1. | beilstein-journals.orgnih.gov |

| N-Alkylation | NaH in THF; C-7 electron-withdrawing groups (e.g., NO₂) | N-2 | Electronic effects favoring reaction at the N-2 position. | nih.gov |

| C-3 Allylation | CuH catalysis with N-(benzoyloxy)indazoles | C-3 | Umpolung strategy, making the indazole ring electrophilic at C-3. | nih.govmit.edu |

| Annulation | FeCl₃-catalyzed reaction of 3-aminoindazoles with styrene (B11656) oxides | 3,4-disubstituted pyrimido[1,2-b]indazoles | Catalyst alters the reactivity order, favoring epoxide ring-opening by the amino group. | rsc.orgrsc.org |

Stereoselectivity

When new chiral centers are created during the synthesis of indazole derivatives, controlling the stereochemistry is crucial.

Enantioselective Synthesis: The aforementioned CuH-catalyzed C-3 allylation of N-(benzoyloxy)indazoles is not only regioselective but also highly enantioselective. nih.govmit.edu By using a chiral ligand, a variety of C-3 allylated 1H-indazoles with quaternary stereocenters can be prepared with excellent levels of enantioselectivity. nih.gov DFT calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, where steric interactions govern the stereochemical outcome. mit.edu

Diastereoselective Synthesis: In reactions involving substrates that already contain a stereocenter, diastereoselectivity becomes important. For example, the synthesis of new thiazolyl-indazole derivatives from R-carvone has been shown to proceed with high diastereoselectivity. nsf.gov The formation of a single diastereomer was confirmed by the absence of signal splitting in the ¹³C NMR spectrum and unambiguously determined by X-ray crystallography. nsf.gov Computational studies indicated a significant energy difference between the possible diastereomers, explaining the observed selectivity. nsf.gov

Green Chemistry Approaches and Sustainable Synthetic Methods

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to reduce environmental impact and improve safety. Key strategies include the use of less hazardous reagents, the development of one-pot reactions, and the use of metal-free catalysts.

Use of Less Hazardous Reagents: As discussed previously, the substitution of highly toxic cyanides like KCN and NaCN with the less toxic and more stable potassium ferrocyanide in the synthesis of 1H-indazole-3-carbonitrile is a prime example of a greener synthetic approach. orgsyn.org This change significantly reduces the handling risks and potential environmental contamination associated with waste streams.

One-Pot and Metal-Free Reactions: One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, are highly desirable as they reduce solvent usage, waste generation, and energy consumption. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been developed to produce indazoles in very good yields. organic-chemistry.org This method is operationally simple and insensitive to air and moisture, adding to its practicality and green credentials. organic-chemistry.org

Alternative Synthetic Pathways: The development of novel synthetic routes that avoid harsh reagents or multiple steps contributes to sustainability. A practical synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes via condensation with hydrazine offers an alternative to traditional methods. acs.org This approach effectively avoids a competing Wolff-Kishner reduction, leading to cleaner reactions and higher efficiency. acs.org

These approaches demonstrate a clear trend towards more sustainable and environmentally friendly methods for the synthesis of indazole derivatives, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Derivatization of 3 Iodo 1h Indazole 6 Carbonitrile

Reactions at the Iodine Moiety

The iodine atom at the C3-position of the indazole ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This C-I bond is susceptible to oxidative addition, which is the initial step in many of these catalytic cycles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C3-iodine of the indazole scaffold readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the 3-iodoindazole with an organoboron compound, typically a boronic acid or ester. mdpi.comnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.comnih.gov While specific examples for 3-Iodo-1H-indazole-6-carbonitrile are not extensively detailed in the reviewed literature, the general reactivity of 3-iodoindazoles suggests its effective participation in such transformations. For instance, Suzuki-Miyaura reactions on unprotected 3-iodoindazoles have been successfully carried out with vinyl boronate esters under microwave irradiation, indicating that N-protection is not always necessary. The choice of catalyst, base, and solvent system is crucial for achieving high yields. mdpi.comnih.gov Ferrocene-based palladium complexes have shown high catalytic activity in the C3-functionalization of 1H-indazole through Suzuki-Miyaura coupling. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C3-position of the indazole and a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is tolerant of various functional groups. wikipedia.org For 3-iodoindazoles, Sonogashira coupling provides a direct route to 3-alkynylindazoles. In some cases, protection of the indazole N-H group may be required to achieve optimal yields, as the unprotected nitrogen can interfere with the catalyst. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies of related 3-iodoindazoles.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | General Observations |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | - | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Microwave irradiation can enhance reaction rates. The choice of base and solvent significantly impacts yield. mdpi.comnih.govarkat-usa.org |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | DMF, THF | N-protection of the indazole may be necessary for some substrates to prevent side reactions and improve yields. researchgate.net |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom on an unactivated aryl iodide like 3-iodo-1H-indazole is generally difficult. The electron-rich nature of the indazole ring system does not favor the addition-elimination mechanism required for SNAr. For such reactions to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups. While the carbonitrile at the C6-position is electron-withdrawing, its effect on the C3-position may not be sufficient to facilitate direct substitution under standard conditions.

Alternative pathways, such as copper-catalyzed cross-coupling reactions with nucleophiles (Ullmann condensation), could potentially be employed to substitute the iodine with groups like amines, alcohols, or thiols. However, specific examples of such reactions at the C3-position of this compound are not well-documented in the surveyed literature.

Reactions at the Carbonitrile Moiety

The carbonitrile group at the C6-position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acids and Esters

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Strong acids, such as concentrated hydrochloric acid or sulfuric acid, with heating are typically used for this transformation. Alternatively, strong bases like sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solvent can also effect hydrolysis, initially forming the carboxylate salt, which is then protonated in a separate acidic workup step.

Once the carboxylic acid is formed, it can be readily converted to a variety of esters through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid).

Nucleophilic Additions

The carbonitrile carbon is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents or organolithium reagents. This reaction initially forms an imine anion, which upon acidic aqueous workup, is hydrolyzed to a ketone. This provides a valuable method for the synthesis of 6-acyl-3-iodo-1H-indazoles. The choice of organometallic reagent determines the nature of the acyl group introduced.

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for reactions such as alkylation and arylation. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the indazole core.

The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products. The ratio of these isomers is dependent on factors such as the solvent, the base used, and the steric and electronic properties of the substituents on the indazole ring. For instance, studies on general indazole N-alkylation have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1 selectivity. The thermodynamic stability of the 1H-indazole tautomer over the 2H-tautomer often results in the N1-alkylated product being the more stable isomer.

N-arylation of the indazole scaffold is typically achieved through metal-catalyzed cross-coupling reactions. Common methods involve copper or palladium catalysts to couple the indazole with aryl halides or arylboronic acids. These reactions provide a pathway to N-aryl indazole derivatives, which are significant motifs in medicinal chemistry. The choice of catalyst, ligand, and base is crucial for achieving high yields and controlling regioselectivity between the N1 and N2 positions.

To achieve regioselective reactions at other positions of the molecule, such as the C3-iodo group, it is often necessary to protect the indazole nitrogen. A common strategy for protecting the N1 position involves the use of a tetrahydropyranyl (THP) group. For example, the related compound 3-iodo-6-nitroindazole can be reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst like methanesulfonic acid to yield the N1-THP protected indazole. google.combldpharm.com This protecting group is valuable because it is stable under various reaction conditions, such as those used in Suzuki or Heck cross-coupling reactions, and can be removed later. Other protecting groups may also be employed depending on the required chemical transformations.

Reactions at the Benzene (B151609) Ring

The benzene portion of the this compound scaffold can undergo substitution reactions, primarily electrophilic aromatic substitution.

Transformation of the Indazole Ring System

Reactions that involve the cleavage or rearrangement of the core indazole bicyclic system are less common than substitution reactions. Such transformations would require more forcing conditions to break the aromaticity of the heterocyclic system. One known method to form an indazole ring involves the nitrosation of an indole, which proceeds through ring opening of the indole's five-membered ring followed by recyclization to form the indazole. rsc.org However, literature detailing the reverse process or other transformations of the indazole ring in this compound is not extensively documented.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen, carbon, and other magnetically active nuclei. nih.gov For 3-Iodo-1H-indazole-6-carbonitrile, a comprehensive NMR analysis is essential to assign the positions of the substituents on the indazole core.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic region of the spectrum is of particular interest. It is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring portion of the indazole scaffold.

Based on the structure, one would anticipate signals for H-4, H-5, and H-7. The proton at the 1-position (N-H) of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, as seen in analogous indazole structures. rsc.org The aromatic protons (H-4, H-5, and H-7) would resonate in the range of 7.0-8.5 ppm. Specifically, H-7, being adjacent to the electron-withdrawing nitrile group, would likely appear as a singlet or a narrow doublet. H-4 and H-5 would appear as doublets due to coupling with each other.

While specific experimental data for this compound is not detailed in the reviewed literature, analysis of closely related compounds, such as 3-Phenyl-1H-indazole-6-carbonitrile, shows aromatic protons in the δ 7.45-8.12 ppm range and a broad N-H proton signal at δ 11.20 ppm, which supports these expected chemical shift regions. rsc.org

¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. The spectrum for this compound is expected to display eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

Key expected signals include:

C-3: The carbon bearing the iodine atom would be significantly shielded, appearing at a relatively upfield chemical shift (e.g., in the 80-90 ppm range) due to the heavy atom effect of iodine. For instance, the C-I carbon in 5-Iodo-3-phenyl-1H-indazole appears at δ 84.70 ppm. rsc.org

C=N (Nitrile): The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm.

Aromatic and Heterocyclic Carbons: The remaining six carbons of the bicyclic ring system would appear in the typical aromatic/heterocyclic region (approximately 110-150 ppm). The carbon attached to the nitrile group (C-6) and the bridgehead carbons (C-3a and C-7a) would have characteristic chemical shifts influenced by the substituents.

Direct experimental ¹³C NMR data for this specific compound is not available in the cited literature, but data from similar structures like other substituted indazoles confirm these general chemical shift assignments. rsc.orgresearchgate.net

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show a correlation between the H-4 and H-5 protons on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbons attached to H-4, H-5, and H-7.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. nih.govresearchgate.net For this compound, two signals corresponding to N-1 and N-2 would be expected. The chemical shifts of these nitrogen atoms are highly sensitive to tautomerism and substitution patterns, making ¹⁵N NMR a valuable tool for distinguishing between N-1 and N-2 isomers in related indazole systems. researchgate.netnih.gov The significant difference in chemical shifts between the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-2) allows for unambiguous structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. youtube.com For this compound (C₈H₄IN₃), HRMS is critical for confirming the presence of iodine and the correct number of nitrogen atoms. Predicted HRMS data shows the expected mass for the protonated molecule [M+H]⁺ to be at m/z 269.95226. uni.luuni.lu The close agreement between the calculated and observed mass would validate the molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 269.95226 |

| [M+Na]⁺ | 291.93420 |

| [M+NH₄]⁺ | 286.97880 |

| [M+K]⁺ | 307.90814 |

| [M-H]⁻ | 267.93770 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and providing insights into its fragmentation patterns. While experimental ESI-MS data for This compound is not widely published in peer-reviewed literature, predictive data from computational models offer valuable estimations of its behavior in the mass spectrometer.

Predicted ESI-MS data suggests that the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 269.95226. uni.lu The analysis also predicts the formation of other common adducts in ESI-MS, which are instrumental for confirming the molecular ion in the absence of a clear molecular ion peak.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 269.95226 | 141.8 |

| [M+Na]+ | 291.93420 | 148.2 |

| [M+NH4]+ | 286.97880 | 143.2 |

| [M+K]+ | 307.90814 | 143.2 |

| [M-H]- | 267.93770 | 130.8 |

| [M+Na-2H]- | 289.91965 | 135.0 |

Data sourced from computational predictions. uni.lu

This predictive data serves as a critical reference for researchers in analyzing experimental mass spectra of this compound, aiding in the identification of the correct molecular weight and isotopic distribution pattern characteristic of an iodine-containing molecule.

Infrared (IR) Spectroscopy

The key functional groups in This compound are the N-H bond of the indazole ring, the aromatic C-H and C=C bonds, the C≡N (nitrile) group, and the C-I bond.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C≡N (Nitrile) | 2220-2260 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-I | 500-600 | Stretching |

The nitrile (C≡N) stretching vibration is particularly diagnostic, typically appearing as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The N-H stretching of the indazole ring is expected to be a broad band in the 3300-3500 cm⁻¹ range, characteristic of hydrogen-bonded N-H groups in the solid state. The presence of aromatic C-H and C=C stretching vibrations would confirm the benzene ring portion of the indazole core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophoric system of This compound , which includes the fused aromatic and pyrazole (B372694) rings, is expected to exhibit characteristic absorption bands.

Specific experimental UV-Vis data for This compound is not currently documented in readily accessible literature. However, based on the structure, which contains a conjugated system, one would anticipate absorptions in the UV region, likely between 200 and 400 nm. The substitution pattern, including the iodo and cyano groups, will influence the precise wavelengths and intensities of these absorptions. Further experimental work is required to determine the exact λmax values and molar absorptivities for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of This compound , including bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no publicly available crystal structures for This compound in crystallographic databases. The successful growth of a single crystal suitable for X-ray diffraction would be a significant step forward in the complete characterization of this molecule. Such a study would confirm the planarity of the indazole ring system and reveal details about the packing of the molecules in the crystal lattice, which can be influenced by hydrogen bonding involving the indazole N-H and potential halogen bonding involving the iodine atom.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules. By modeling the electron density, DFT can predict molecular structure, reactivity, and various spectroscopic properties.

The electronic nature of the indazole ring is significantly influenced by its substituents. The iodine atom at position 3 and the electron-withdrawing carbonitrile group at position 6 are expected to modulate the electron distribution across the bicyclic system. Theoretical studies on related indazole derivatives confirm the importance of such substitutions.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

In a DFT study of various 3-carboxamide indazole derivatives, calculations revealed that the HOMO-LUMO energy gaps were substantial, indicating high stability. For instance, some derivatives showed energy gaps as high as 4.9 eV, suggesting low reactivity which can be a desirable trait in drug design to minimize off-target effects. nih.gov Another DFT analysis on 4-halo-1H-indazoles calculated global reactivity parameters, providing a basis for understanding how different substituents impact the electronic environment. dergipark.org.tr For 3-Iodo-1H-indazole-6-carbonitrile, the combined electron-withdrawing nature of the iodo and cyano groups would likely lower both the HOMO and LUMO energy levels, influencing its reactivity and interaction profile.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Indazole Derivatives

| Indazole Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazole (Derivative 8a) | -6.55 | -1.60 | 4.95 | nih.gov |

| 3-Carboxamide Indazole (Derivative 8c) | -6.91 | -1.98 | 4.93 | nih.gov |

| 3-Carboxamide Indazole (Derivative 8s) | -6.42 | -1.50 | 4.92 | nih.gov |

Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. Although specific predicted NMR data for this compound is not documented in the searched reports, the Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, is a standard for calculating NMR chemical shifts. This approach has been successfully applied to other heterocyclic systems, providing a sound basis for experimental observations and aiding in the correct assignment of complex spectra.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex.

For the indazole scaffold, MD simulations have been employed to understand how these molecules behave in a biological environment. For example, simulations of 3-chloro-6-nitro-1H-indazole derivatives bound to the Leishmania trypanothione (B104310) reductase enzyme were used to assess the stability of the complex. nih.gov The results showed that the complex remained in good equilibrium, with structural deviations of only ~1–3 Å, indicating a stable binding interaction. nih.gov Similarly, MD simulations of other indazole derivatives targeting VEGFR-2 kinase helped to illustrate the stability of key hydrogen bonds and hydrophobic interactions within the binding site over the simulation period. sigmaaldrich.com These studies confirm that the indazole core can serve as a stable anchor for ligands within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and guiding lead optimization.

A 3D-QSAR study was performed on a series of indazole derivatives that act as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov This study generated steric and electrostatic contour maps, which provide a visual framework for understanding what structural features are important for inhibitory activity. nih.gov The models helped to explain the variability in the activity of the compounds and provided a roadmap for designing new, more potent inhibitors based on the indazole scaffold. nih.gov Such an approach could be readily applied to a series of this compound analogs to optimize their activity against a specific biological target.

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental to rational drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level.

The indazole scaffold is a common feature in many kinase inhibitors and other therapeutic agents. Docking studies have been performed on a wide array of indazole derivatives to elucidate their binding modes. For instance, novel 3-carboxamide indazole derivatives were docked into the active site of a renal cancer-associated protein (PDB: 6FEW), revealing key interactions with residues such as ASP784, LYS655, and PHE762. nih.gov In another study, indazole derivatives designed as VEGFR-2 inhibitors were shown to form crucial hydrogen bonds with the backbone of key amino acids like Glu917 in the kinase hinge region. nih.gov These interactions are often critical for the potent inhibitory activity of the compounds.

The binding mode typically involves the indazole core sitting within a hydrophobic pocket, while its substituents form specific hydrogen bonds or other polar interactions with the protein, anchoring the ligand in place. For this compound, the NH group of the indazole ring could act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole (B372694) ring and the carbonitrile group could act as hydrogen bond acceptors. The iodine atom at the C3 position could engage in halogen bonding or hydrophobic interactions, further stabilizing the complex.

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Target (PDB: 6FEW) | ASP784, LYS655, MET699, GLU672, PHE762 | nih.gov |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | Glu917, Phe918, Ala866, Lys868, Glu885 | nih.gov |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania Trypanothione Reductase | (Network of hydrophobic/hydrophilic interactions) | nih.gov |

| General Indazole Derivatives | HIF-1α | (Interaction with key active site residues) | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Indazole Scaffold as a Privileged Pharmacophore

The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold." rsc.orgnih.govresearchgate.netijddmr.org This term signifies a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. rsc.orgnih.gov The versatility of the indazole core allows for the synthesis of derivatives with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. rsc.orgnih.gov Its structural features are present in numerous commercially available drugs, highlighting its significance and success in clinical applications. rsc.org The development of kinase inhibitors, in particular, has heavily utilized the indazole moiety to create targeted cancer therapies. rsc.orgnih.gov

Targeting Specific Biological Pathways

Derivatives synthesized from the 3-Iodo-1H-indazole-6-carbonitrile building block are designed to interact with specific proteins and signaling pathways implicated in disease.

Kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a common feature in cancer. The indazole scaffold is a key component in many kinase inhibitors. rsc.orgnih.gov

Tyrosine Kinase Inhibitors and FGFR Inhibitors: The indazole framework is central to many tyrosine kinase inhibitors. nih.gov Specifically, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Docking studies of these compounds reveal that the indazole N-H group forms crucial hydrogen bonds within the ATP binding pocket of FGFR1. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the indazole's phenyl ring can significantly enhance inhibitory activity. For instance, adding a fluorine atom to the phenyl ring led to a notable improvement in potency against FGFR1. nih.gov

Pim Kinase Inhibitors: The Pim family of serine/threonine kinases is a target in cancer therapy due to its role in cell cycle progression and apoptosis. Current time information in Bangalore, IN. Novel 1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors, with some compounds showing activity in the nanomolar range against Pim-1, Pim-2, and Pim-3. mdpi.com Additionally, pyrrolo[2,3-g]indazoles have been identified as a new class of Pim kinase inhibitors, demonstrating that the indazole scaffold is effective for developing potent inhibitors of this kinase family.

Aurora Kinases Inhibitors: Aurora kinases are essential for cell division, and their overexpression is linked to various cancers. nih.gov Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases. Through strategic design, researchers have created indazole-based compounds that exhibit selectivity for different Aurora kinase isoforms (A or B), which can be achieved by modifying substituents on the privileged indazole scaffold. Molecular docking analyses indicate that the indazole core binds to key hinge residues in the kinase's active site, such as Glu211 and Ala213. nih.gov

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is the driver of chronic myeloid leukemia (CML). A significant challenge in CML treatment is resistance, particularly the T315I "gatekeeper" mutation. Researchers have discovered potent pan-BCR-ABL inhibitors based on a 3-aminoindazole scaffold. One such compound, AKE-72, demonstrated high potency against both wild-type Bcr-Abl and the resistant T315I mutant, with IC50 values of < 0.5 nM and 9 nM, respectively. The indazole ring in these inhibitors binds stably to the ATP binding site of the ABL kinase through hydrogen bonds with key amino acid residues.

Beyond kinases, indazole-based compounds inhibit a range of other enzymes involved in disease pathogenesis.

IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme and a target for cancer immunotherapy. The 1H-indazole structure has been identified as a novel and effective pharmacophore for IDO1 inhibition. As known heme-binders, indazole derivatives can interact with the ferrous ion in the heme group of the IDO1 active site. Structural analysis shows that these inhibitors occupy specific pockets within the enzyme, ensuring their inhibitory activity.

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma. Studies have shown that 1H-indazole molecules can reduce the activity of human carbonic anhydrase isoenzymes CA-I and CA-II. The inhibition is noncompetitive, with halogenated indazoles (containing bromine or chlorine) showing more potent inhibitory effects.

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibitors: In the context of neurodegenerative diseases like Alzheimer's, multitarget drugs are a promising approach. New families of 5-substituted indazole derivatives have been developed that simultaneously inhibit cholinesterases (AChE and BuChE) and BACE1. Furthermore, N-unsubstituted indazole-5-carboxamides and their N1-methyl analogues have been identified as highly potent, reversible, and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov These compounds exhibit subnanomolar potency and have been optimized for brain penetration. nih.gov

SAH/MTA Nucleosidase Inhibitors: S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase is an essential enzyme in bacteria, making it a target for new antimicrobial agents. mdpi.com Structure-based design has led to the development of potent, low-nanomolar indazole-derived inhibitors of this enzyme. Current time information in Bangalore, IN. These inhibitors have demonstrated broad-spectrum antimicrobial activity, although their effectiveness in whole-cell assays can be limited by the compounds' ability to penetrate the bacterial cell membrane. mdpi.com

The 5-HT3 receptor is a ligand-gated ion channel involved in signaling nausea and vomiting. The indazole structure is a core component of the first-generation 5-HT3 receptor antagonists. A prime example is Granisetron, a potent and selective antiemetic agent used to manage nausea and vomiting induced by chemotherapy. These antagonists work by competitively blocking the 5-HT3 receptor. The pharmacophore for this class of drugs typically includes an aromatic moiety, like indazole, connected to a basic amine.

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, promoting tumor growth and metastasis. Inhibiting the HIF-1 pathway is a key strategy in cancer therapy. Based on the structure of the known HIF-1α inhibitor YC-1, which features an indazole core, novel and potent HIF-1α inhibitors have been designed and synthesized. Systematic modification of the indazole scaffold has been employed to elucidate structure-activity relationships for this class of inhibitors.

Therapeutic Areas of Investigation

The diverse biological targets of indazole derivatives translate into a wide array of potential therapeutic applications. The utility of this compound as a synthetic precursor enables research and development across these areas.

| Therapeutic Area | Target Class/Pathway | Specific Targets Investigated | Potential Application |

| Oncology | Kinase Inhibitors | FGFR, Pim, Aurora, Bcr-Abl | Targeted cancer therapy, overcoming drug resistance. nih.govnih.gov |

| Enzyme Inhibitors | IDO1, HIF-1 | Cancer immunotherapy, inhibiting tumor adaptation to hypoxia. | |

| Neurodegenerative Diseases | Enzyme Inhibitors | AChE, MAO-B | Treatment of Alzheimer's and Parkinson's disease. nih.gov |

| Infectious Diseases | Enzyme Inhibitors | SAH/MTA Nucleosidase | Broad-spectrum antimicrobial agents. mdpi.com |

| Gastrointestinal Disorders | Receptor Antagonists | 5-HT3 Receptor | Prevention of chemotherapy-induced nausea and vomiting. |

| Ophthalmology & Other Conditions | Enzyme Inhibitors | Carbonic Anhydrase | Treatment of glaucoma and other conditions related to fluid/ion balance. |

Anticancer Agents

The indazole nucleus is a key feature in numerous compounds developed as anticancer agents, including well-known kinase inhibitors like Pazopanib and Axitinib. nih.govrsc.org Research into indazole derivatives has revealed their potential to inhibit cancer cell proliferation, promote apoptosis, and suppress tumor growth through various mechanisms of action. researchgate.netrsc.org

However, a detailed review of scientific literature and chemical databases indicates a lack of specific studies focusing on the anticancer properties of this compound. While the broader class of indazoles is a fertile ground for oncology research, specific data on the efficacy, target profile, or mechanism of action of this compound in cancer models are not publicly available at this time.

Antimicrobial Agents (e.g., Antibacterial, Antifungal, Antileishmanial, Antitubercular, Antiviral, Antimycobacterial)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov Studies have shown that certain substituted indazoles can be effective against various bacterial and fungal strains, as well as parasites like Leishmania. nih.govmdpi.commdpi.com For instance, some N-methyl-3-aryl indazoles have shown inhibitory activity against bacteria such as Escherichia coli and the fungus Candida albicans. bookpi.org

Despite the established antimicrobial potential of the indazole scaffold, there is no specific research documenting the activity of this compound as an antibacterial, antifungal, antileishmanial, antitubercular, antiviral, or antimycobacterial agent. Investigations into its potential within this therapeutic area have not been reported in the available scientific literature.

Anti-inflammatory Agents

The anti-inflammatory properties of indazole derivatives are well-documented, with the drug Benzydamine being a notable example. nih.gov The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines. innovatpublisher.comnih.gov

A review of the literature reveals that while the parent indazole structure and other derivatives have been evaluated for anti-inflammatory effects, specific studies on this compound for this application are absent. researchgate.netnih.gov Consequently, there are no detailed research findings or data on its potential to act as an anti-inflammatory agent.

Antidepressant Agents

The structural framework of indazole has been explored for its potential in developing agents targeting the central nervous system, including for conditions like depression. researchgate.net

However, there is currently no available scientific literature or research data to suggest that this compound has been investigated for or possesses antidepressant properties.

Antihypertensive Agents

Certain indazole analogues have been investigated for their potential in managing cardiovascular conditions, including hypertension. researchgate.netnih.gov Their mechanisms can involve targeting various receptors and enzymes within the cardiovascular system. researchgate.net

A search of medicinal chemistry and pharmacological literature shows no specific studies or data related to the evaluation of this compound as an antihypertensive agent.

Anti-HIV Agents

The indazole scaffold is present in some molecules investigated for anti-HIV activity. nih.gov For example, Lenacapavir, a recently approved drug, is an indazole derivative that acts as an HIV-1 capsid inhibitor. nih.gov This highlights the potential of the indazole core in the development of novel antiretroviral therapies.

Despite this precedent, there is no specific research available that evaluates this compound for anti-HIV activity. Its potential as a lead compound in this area remains unexplored in published studies.

Antiparasitic Agents (e.g., Antitrypanosomal)

Derivatives of the indazole nucleus have been reported to possess activity against various parasites, including those responsible for leishmaniasis and trypanosomiasis. mdpi.comnih.gov

However, the scientific literature lacks specific studies on the antiparasitic effects of this compound. There are no available data regarding its efficacy against parasites such as Trypanosoma.

Data on this compound Applications

As detailed in the sections above, specific research findings on the biological activities of this compound are not available in the current scientific literature. Therefore, no data tables for its specific applications can be generated.

Antispermatogenic Agents

The indazole nucleus is a key structural motif in the development of male contraceptive agents. Certain derivatives of 3-indazole-carboxylic acid have been identified as potent antispermatogenic compounds. Research in this area has focused on understanding the effects of these compounds on spermatogenesis and their potential as non-hormonal male contraceptives.

One of the notable early examples is 1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid, also known as AF 1312/TS. nih.gov Studies on this compound in rats demonstrated its ability to induce embryolethality when administered during pregnancy. nih.gov A more potent derivative in this class is lonidamine (B1675067), which was found to be significantly more effective at lower doses. nih.gov The investigation into these molecules has provided insights into the specific cellular processes in the testes that can be targeted to inhibit sperm production. The mechanism of these agents is thought to involve interference with the energy metabolism of germ cells, particularly Sertoli cells and spermatocytes, leading to the disruption of spermatogenesis.

The embryotoxicity of these compounds has also been evaluated. In rat studies, lonidamine was found to have an embryonal LD50 of 20 mg/kg when administered from day 6 to day 15 of pregnancy, indicating it was 7.25 times more effective than AF 1312/TS. nih.gov The timing of administration was critical, with the teratogenic effect being most pronounced on day 10. nih.gov This suggests an interference with specific developmental stages. nih.gov

| Compound Name | Class | Noted Activity |

| AF 1312/TS | 3-Indazole-carboxylic acid | Antispermatogenic, Embryolethal (LD50 of 145 mg/kg in rats) nih.gov |

| Lonidamine | 3-Indazole-carboxylic acid | Potent Antispermatogenic, Embryolethal (LD50 of 20 mg/kg in rats) nih.gov |

| 1-Halobenzyl-1H-indazole-3-carboxylic acids | Indazole-3-carboxylic acid | A class of antispermatogenic agents acs.org |

Antidiabetic Function

The versatile indazole scaffold has been explored for a wide range of therapeutic applications, including the management of diabetes. nih.gov The core structure allows for diverse chemical modifications, enabling the synthesis of derivatives that can interact with various biological targets involved in metabolic diseases. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their potential to modulate key proteins in diabetic pathways, although specific research focusing solely on this compound in this context is not extensively documented. The broader class of indazole-containing compounds has shown promise, suggesting that derivatives could be designed to target enzymes or receptors integral to glucose homeostasis. nih.gov

Anti-platelet Agents

While direct studies on this compound as an anti-platelet agent are limited, the broader family of indazole and related heterocyclic compounds has been a fertile ground for the discovery of novel anticoagulants, which are mechanistically related to anti-platelet therapies in the prevention of thrombosis. A significant area of this research has been the development of inhibitors for coagulation factors, such as Factor XIa (FXIa). researchgate.net

Inhibition of FXIa is a promising strategy for developing antithrombotic agents that may offer a safer alternative to traditional anticoagulants, potentially with a reduced risk of bleeding. researchgate.net Research has led to the discovery of potent and selective FXIa inhibitors based on various heterocyclic cores. researchgate.net While not direct indazole derivatives, these efforts highlight the utility of related structures in developing agents that modulate the coagulation cascade. For instance, apixaban, a pyrazole-based inhibitor of Factor Xa, is a successful oral anticoagulant developed for preventing and treating thromboembolic diseases. researchgate.net The development of such agents underscores the potential of nitrogen-containing heterocyclic compounds in cardiovascular medicine.

| Compound Name | Target | Therapeutic Area | Note |

| Apixaban | Factor Xa (FXa) | Anticoagulant | An oral, direct FXa inhibitor for thrombosis prevention and treatment. researchgate.net |

| BMS-962212 | Factor XIa (FXIa) | Anticoagulant | A parenteral small molecule FXIa inhibitor clinical candidate. researchgate.net |

Central Nervous System (CNS) Activity

Indazole derivatives have been successfully developed as agents targeting the central nervous system, particularly as agonists for serotonin (B10506) receptors. A series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated for their activity as 5-HT2C receptor agonists. nih.gov The 5-HT2C receptor is a key target for therapeutic intervention in several CNS disorders.

From this research, the compound (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, known as YM348, emerged as a potent and selective agonist. It demonstrated high agonistic activity for the human 5-HT2C receptor with an EC50 value of 1.0 nM and exhibited high selectivity over the 5-HT2A receptor subtype. nih.gov Furthermore, YM348 was shown to be effective in animal models, specifically a rat penile erection model, when administered orally, confirming its potential for CNS-related applications. nih.gov

| Compound | Target Receptor | In Vitro Activity (EC50) |

| YM348 | 5-HT2C | 1.0 nM nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For indazole derivatives, SAR studies have guided the development of potent and selective agents for various targets. nih.gov

In the context of 5-HT2C receptor agonists, SAR studies on 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives revealed key structural features necessary for high affinity and agonist activity. nih.gov Modifications to the indazole core and the ethylamine (B1201723) side chain were systematically explored to understand their impact on receptor binding and functional response. This led to the identification of YM348, where the specific substitution pattern on the fused furo-indazole ring system was determined to be critical for its potency and selectivity. nih.gov

Similarly, in the development of antileishmanial agents, SAR studies of 3-chloro-6-nitro-1H-indazole derivatives showed that the nature and position of substituents significantly influenced their biological activity against different Leishmania species. nih.gov The inhibitory potency was found to be dependent on the specific derivative and the parasite species being tested, highlighting the nuanced structure-activity relationships within this chemical class. nih.gov These studies often employ molecular modeling and docking to rationalize the observed activities and to design new compounds with improved properties. nih.gov

Preclinical and Clinical Development of Indazole-Based Drugs

The indazole scaffold is a component of several clinically successful drugs, demonstrating its importance in pharmaceutical development. nih.gov The journey from a promising laboratory compound to an approved drug involves extensive preclinical and clinical evaluation.

Preclinical Development: Preclinical studies for indazole derivatives involve in vitro and in vivo testing to establish proof of concept and safety. For example, the antispermatogenic agent lonidamine was evaluated in rats to determine its efficacy and embryotoxicity, establishing an LD50 value. nih.gov Similarly, the 5-HT2C agonist YM348 was tested in a rat model to confirm its in vivo activity after oral administration. nih.gov The development of Factor XIa inhibitors also involved extensive preclinical thrombosis models to demonstrate efficacy and hemostatic safety. researchgate.net

Clinical Development: Several indazole-based compounds have successfully navigated clinical trials and received regulatory approval.

Niraparib: An indazole-containing compound used as an anticancer drug for treating recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor with an indazole core, approved by the FDA for the treatment of renal cell carcinoma. nih.gov

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of advanced renal cell carcinoma. Its synthesis can start from 6-iodo-1H-indazole, which is iodinated to give 3,6-diiodo-1H-indazole as a key intermediate. chemicalbook.com

The successful development of these drugs highlights the therapeutic versatility and drug-like properties of the indazole scaffold.

| Drug Name | Type | Approved Indication |

| Niraparib | Anticancer Agent | Ovarian, Fallopian Tube, Peritoneal Cancer nih.gov |

| Pazopanib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma nih.gov |

| Axitinib | VEGF Receptor Inhibitor | Renal Cell Carcinoma chemicalbook.com |

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies

While methods exist for the synthesis of substituted indazoles, future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes to 3-iodo-1H-indazole-6-carbonitrile and its derivatives. orgsyn.org A key challenge lies in the regioselective functionalization of the indazole ring.

Future efforts should be directed towards:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of various functional groups onto the indazole core at a late stage of the synthesis. This would allow for the rapid generation of diverse compound libraries for biological screening.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. orgsyn.org